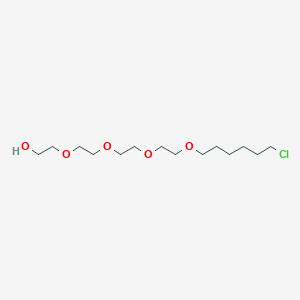

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is an organic compound with the molecular formula C₁₄H₂₉ClO₅ and a molecular weight of 312.83 g/mol . This compound is characterized by the presence of a chlorine atom and multiple ether linkages, making it a versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol typically involves the reaction of a polyether with a chlorinating agent. One common method is the chlorination of 3,6,9,12-tetraoxaoctadecan-1-ol using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3,6,9,12-tetraoxaoctadecan-1-ol.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products Formed

Substitution: 3,6,9,12-tetraoxaoctadecan-1-ol.

Oxidation: Corresponding aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of membrane transport due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized as a surfactant and emulsifying agent in various formulations.

Wirkmechanismus

The mechanism of action of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6,9,12-Tetraoxaoctadecan-1-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.

18-Bromo-3,6,9,12-tetraoxaoctadecan-1-ol: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its ability to interact with biological membranes. This makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Overview

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is a synthetic compound notable for its unique chemical structure, which includes a long-chain tetraoxaoctadecane backbone with a chlorinated hydroxyl functional group. This compound has gained attention in various fields of research due to its significant biological activity, particularly in protein labeling, interaction studies, and membrane biochemistry.

- Molecular Formula : C₁₄H₂₉ClO₅

- Molecular Weight : 312.83 g/mol

- CAS Number : 1799506-18-5

The compound's structure contributes to its amphiphilic nature, making it capable of interacting with biological membranes and proteins.

The primary mechanism of action of this compound involves its integration into lipid bilayers. This integration alters membrane fluidity and permeability, which can facilitate the transport of therapeutic agents across cell membranes. The chlorinated hydroxyl group enhances its reactivity and ability to interact with nucleophiles and other biomolecules .

1. Protein Labeling and Interaction Studies

This compound is utilized as a reagent in bioconjugation reactions. It forms stable complexes with proteins, allowing for applications in fluorescence imaging and tracking protein dynamics within living cells. Studies have shown that it can effectively label proteins for various assays, helping researchers evaluate binding affinities and kinetics.

2. Membrane Interaction Studies

Due to its amphiphilic properties, the compound is employed in studies involving cell membrane interactions. It can affect membrane properties and is being investigated for its potential use in drug delivery systems .

3. HaloPROTAC Development

Research has demonstrated that this compound can be incorporated into HaloPROTAC compounds. These compounds have shown promise in inducing targeted protein degradation in cellular environments by reducing fluorescence levels in specific assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 18-Chloro-3,6-dioxa-octadecane | Shorter oxygen chain | Less hydrophilic than tetraoxaoctadecane |

| 18-Chloro-3-(2-aminoethoxy)-octadecane | Contains an aminoethyl side chain | Enhanced solubility and reactivity |

| 18-Chloro-3-(4-methylphenyl)-octadecane | Aromatic substitution on octadecane backbone | Potential for increased specificity in binding |

The unique tetraoxaoctadecane backbone of this compound provides specific advantages in bioconjugation applications compared to its analogs.

Study on Membrane Integration

In a study assessing the interaction of this compound with lipid membranes, researchers found that the compound significantly altered membrane fluidity at low concentrations. This property was leveraged to enhance the delivery efficiency of encapsulated drugs across cellular membranes.

HaloPROTAC Screening

A phenotypic screening approach was employed to evaluate the efficacy of HaloPROTAC compounds incorporating this compound. The results indicated that certain derivatives effectively reduced GFP fluorescence in HaloTag-GFP cells while showing minimal cytotoxicity in control cell lines. This suggests potential for targeted therapeutic applications .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29ClO5/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16/h16H,1-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTPVKZTHKDPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.